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1-Carboxymethyl phenazine -

1-Carboxymethyl phenazine

Catalog Number: EVT-8762993
CAS Number:
Molecular Formula: C14H10N2O2
Molecular Weight: 238.24 g/mol
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Product Introduction

Overview

1-Carboxymethyl phenazine is a compound belonging to the phenazine family, which consists of nitrogen-containing heterocyclic compounds known for their diverse biological activities. The compound is characterized by a carboxymethyl group attached to the phenazine structure, which enhances its solubility and reactivity. Phenazines are primarily produced by various bacterial species, notably from the genera Pseudomonas and Streptomyces, and have been studied for their roles in microbial interactions, antibiotic properties, and potential applications in agriculture and medicine.

Source

1-Carboxymethyl phenazine is derived from the biosynthesis of phenazine-1-carboxylic acid, a precursor compound that is synthesized by certain bacteria, including Pseudomonas aeruginosa and Pseudomonas fluorescens. These microorganisms utilize specific biosynthetic pathways involving a series of enzymes to convert simple carbon sources into complex phenazine structures .

Classification

Chemically, 1-carboxymethyl phenazine falls under the category of heterocyclic compounds. It can be classified as both an aromatic compound due to its conjugated double bond system and as a nitrogen-containing compound because of its phenazine core structure. The presence of the carboxymethyl group classifies it further as a carboxylic acid derivative.

Synthesis Analysis

Methods

The synthesis of 1-carboxymethyl phenazine typically involves microbial fermentation processes where specific strains of Pseudomonas are cultured under optimized conditions. The production begins with the fermentation broth containing precursors like glycerol and lysine, which serve as carbon and nitrogen sources, respectively. The biosynthetic pathway includes key steps involving the conversion of phosphoenolpyruvate and erythrose 4-phosphate into shikimate through the shikimic acid pathway. Subsequently, shikimate is transformed into phenazine-1-carboxylic acid through a series of enzymatic reactions catalyzed by genes within the phzABCDEFG cluster .

Technical Details

  • Microbial Strains: Commonly used strains include Pseudomonas aureofaciens and Pseudomonas chlororaphis.
  • Fermentation Conditions: Optimal conditions typically involve controlled pH, temperature (around 30°C), and aeration to maximize yield .
  • Extraction Techniques: After fermentation, phenazine compounds are extracted using solvents like chloroform or ethyl acetate followed by high-performance liquid chromatography for purification .
Molecular Structure Analysis

Structure

1-Carboxymethyl phenazine features a phenazine core with a carboxymethyl substituent. The molecular formula can be represented as C13H11NC_{13}H_{11}N with a molecular weight of approximately 197.24 g/mol.

Data

The structural analysis reveals:

  • Functional Groups: A carboxylic acid (-COOH) functional group contributes to its solubility in water.
  • Aromatic System: The conjugated double bonds in the phenazine ring provide stability and contribute to its electronic properties.
Chemical Reactions Analysis

Reactions

1-Carboxymethyl phenazine can undergo various chemical reactions typical of aromatic compounds:

  • Electrophilic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
  • Reduction Reactions: The nitrogens in the phenazine structure can be reduced to form derivatives like amines.
  • Oxidation: Under oxidative conditions, it can yield various oxidized products depending on the reagents used.

Technical Details

The reactivity of 1-carboxymethyl phenazine is influenced by the presence of functional groups that can either stabilize or destabilize intermediates formed during these reactions.

Mechanism of Action

The mechanism of action for compounds like 1-carboxymethyl phenazine often involves redox processes where they act as electron mediators in microbial metabolism. In specific bacterial strains, they facilitate electron transfer during respiration or contribute to biofilm formation by enhancing adhesion properties .

Process Data

The electron transfer mechanisms are crucial for energy conservation in bacteria, allowing them to thrive in various environments, including soil and plant rhizospheres.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as yellow to orange crystalline solids.
  • Melting Point: Reported melting point ranges from 242°C to 243°C .

Chemical Properties

  • Solubility: Soluble in organic solvents like chloroform; limited solubility in water due to its hydrophobic nature.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

1-Carboxymethyl phenazine has several notable applications:

  • Agricultural Uses: Acts as a biocontrol agent against plant pathogens due to its antifungal properties.
  • Pharmaceuticals: Investigated for potential use in developing new antibiotics owing to its bioactive nature.
  • Bioremediation: Utilized in environmental microbiology for its ability to mediate electron transfer processes that enhance microbial degradation of pollutants .
Biosynthesis Pathways and Evolutionary Genomics of 1-Carboxymethyl Phenazine

Core Phenazine Skeleton Assembly Mechanisms

The biosynthesis of the phenazine core skeleton initiates with the shikimate pathway-derived precursor chorismic acid. In bacteria, a conserved phz operon (phzABCDEFG) directs the conversion of chorismate to the central phenazine scaffold. The process begins with PhzE, a fused glutamine amidotransferase (GATase1)/menaquinone, siderophore, tryptophan (MST) domain enzyme that converts chorismate to 2-amino-2-desoxyisochorismic acid (ADIC) via amination at C2. This reaction employs an intramolecular ammonia channel and exhibits strict stereospecificity (si-face attack at C2) [1] [10]. PhzD subsequently catalyzes the hydrolysis of ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), utilizing an acid/base mechanism involving conserved aspartate and lysine residues without forming covalent intermediates [10].

The isomerization of DHHA to 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC) is mediated by PhzF, a homodimeric enzyme facilitating a suprafacial [1,5]-proton shift. AOCHC is highly reactive and undergoes spontaneous, symmetry-guided dimerization to form the tricyclic phenazine-1,6-dicarboxylic acid (PDC) or phenazine-1-carboxylic acid (PCA) scaffold. PhzB accelerates this condensation by orienting two AOCHC molecules within a hydrophobic cavity, positioning their carboxylates via ionic interactions with arginine residues (R41 and R160*) [10] [1].

Table 1: Enzymatic Components of Core Phenazine Biosynthesis

EnzymeFunctionCatalytic Residues/Mechanism
PhzEChorismate amination to ADICGATase1-MST domain fusion; intramolecular NH₃ channel
PhzDADIC hydrolysis to DHHAAcid/base catalysis (Asp38, Lys122); non-metal dependent
PhzFDHHA isomerization to AOCHC[1,5]-proton shift (Glu45); suprafacial rearrangement
PhzBDimerization of AOCHC to PDC/PCASubstrate orientation (Arg41, Arg160*); cavity-mediated

Carboxymethylation Enzymatic Catalysis and Substrate Specificity

1-Carboxymethyl phenazine derives from the direct carboxymethylation of phenazine-1-carboxylic acid (PCA). This reaction is catalyzed by carboxymethyltransferase enzymes, which transfer a carboxymethyl (–CH₂COOH) group from a donor molecule (e.g., malonyl-CoA) to the N5 or C1 position of PCA. Structural analyses reveal that these enzymes possess a conserved Rossmann-fold domain for cofactor binding and a substrate-binding pocket with high affinity for PCA [5] [9]. Mutagenesis studies indicate that residues within the pocket (e.g., Tyr⁷⁵, Asp¹⁰⁸) hydrogen-bond with the PCA carboxylate, while hydrophobic patches stabilize the phenazine ring [5].

Substrate specificity is stringent:

  • PCA analogs with modifications at C1 (e.g., phenazine-1-carboxamide) show <10% reactivity.
  • Malonyl-CoA is the preferred carboxymethyl donor; acetyl-CoA exhibits negligible activity.
  • Enzymes from Pseudomonas chlororaphis exhibit higher catalytic efficiency (kₘₐₜ/Kₘ = 4.7 × 10⁴ M⁻¹s⁻¹) than those from Streptomyces spp. due to differences in active-site flexibility [9] [5].

Table 2: Kinetic Parameters of Carboxymethyltransferases

Source OrganismSubstrate (Kₘ, μM)kₘₐₜ (s⁻¹)Specificity Constant (kₘₐₜ/Kₘ, M⁻¹s⁻¹)
Pseudomonas chlororaphisPCA: 12.4 ± 1.10.58 ± 0.034.68 × 10⁴
Malonyl-CoA: 8.7 ± 0.90.54 ± 0.026.21 × 10⁴
Streptomyces cinnamonensisPCA: 28.3 ± 2.40.21 ± 0.017.42 × 10³

Phylogenetic Distribution of Carboxymethyl Phenazine Gene Clusters

Carboxymethyl phenazine biosynthesis is phylogenetically restricted to specific lineages of soil-dwelling and plant-associated bacteria. Genomic analyses identify phz operons in:

  • Gammaproteobacteria: Pseudomonas spp. (e.g., P. chlororaphis, P. fluorescens) harbor phzABCDEFG plus accessory genes like phzO (hydroxylase) or carboxymethyltransferase genes. In P. chlororaphis Lzh-T5, carboxymethylation genes flank the core phz operon [5] [1].
  • Actinobacteria: Streptomyces spp. (e.g., S. cinnamonensis) possess dispersed phz genes, often associated with secondary metabolite clusters encoding modified phenazines [3].
  • Betaproteobacteria: Rare in Burkholderia; only 3/27 strains tested positive for phzF [1].

Horizontal gene transfer (HGT) significantly impacts distribution:

  • phz operons in Pectobacterium spp. (plant pathogens) show >95% sequence identity to Pseudomonas operons, indicating recent HGT [1].
  • Actinobacterial phz genes exhibit mosaic architectures, suggesting acquisition via ancient HGT events [3].

Table 3: Phylogenetic Distribution of Carboxymethyl Phenazine Producers

Taxonomic GroupGeneraHGT EvidenceHabitat
GammaproteobacteriaPseudomonasOperon conservation in PectobacteriumRhizosphere, soil
ActinobacteriaStreptomycesMosaic gene clusters; divergent GC contentSoil, marine sediments
BetaproteobacteriaBurkholderia (rare)Absent in clinical isolatesRhizosphere

Regulatory Networks Governing Temporal Biosynthesis

Carboxymethyl phenazine production is tightly regulated by hierarchical networks integrating quorum sensing (QS), nutrient availability, and stress responses:

  • Quorum Sensing Systems: In Pseudomonas, the phzI/phzR system produces and detects N-acyl-homoserine lactones (AHLs). At high cell density, PhzR-AHL complexes activate phzABCDEFG transcription. Disruption of phzI reduces carboxymethyl phenazine by >90% [6] [9].
  • Global Regulators: The GacS/GacA two-component system upregulates phz operon expression via the RsmA/RsmE post-transcriptional regulators. In P. chlororaphis, deletion of gacA abolishes phenazine production, while rsmE knockout strains increase yield 2.5-fold by derepressing translation [5] [6].
  • Pathway-Specific Repressors: PsrA (TetR family) and RpeA (response regulator) bind phz promoter regions. In P. chlororaphis HT66, psrA inactivation increases phenazine-1-carboxamide 1.66-fold, while rpeA deletion elevates it 3.06-fold by relieving repression [6].

Temporal dynamics are optimized for stationary phase:

  • Carbon starvation induces RpoS (σ⁴⁴), which directly activates phz promoters.
  • In engineered P. chlororaphis Lzh-T5, knockout of negative regulators (lon, parS) combined with phzF overexpression increased PCA titers to 10,653 mg/L in fed-batch fermentation [5].

Properties

Product Name

1-Carboxymethyl phenazine

IUPAC Name

2-phenazin-1-ylacetic acid

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C14H10N2O2/c17-13(18)8-9-4-3-7-12-14(9)16-11-6-2-1-5-10(11)15-12/h1-7H,8H2,(H,17,18)

InChI Key

NAFPKPVWDZARKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)CC(=O)O

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